1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one
Description
The compound 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one features a 4-methoxyphenyl-substituted tetrazole moiety connected via a methylene bridge to a piperazine ring, with a 2,2-dimethylpropan-1-one (pivaloyl) group at the terminal position. This structure combines pharmacophoric elements known for diverse biological activities, including antiproliferative, enzyme inhibitory, and receptor modulation properties .
Properties
IUPAC Name |
1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-18(2,3)17(25)23-11-9-22(10-12-23)13-16-19-20-21-24(16)14-5-7-15(26-4)8-6-14/h5-8H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFZRXYCYADCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps:
Formation of the tetrazole ring: : Starting with 4-methoxyphenylhydrazine, the tetrazole ring is synthesized through a cyclization reaction with sodium azide in the presence of a catalyst.
Attachment of the piperazine ring: : The tetrazole intermediate reacts with piperazine under controlled temperature and solvent conditions to form the desired piperazine derivative.
Introduction of the propan-1-one moiety: : The final step involves the alkylation of the piperazine derivative using a haloalkane reagent, typically in an organic solvent like acetonitrile, to achieve the desired 2,2-dimethylpropan-1-one structure.
Industrial Production Methods: Industrial-scale production of this compound employs optimized versions of these synthetic routes, utilizing more efficient catalysts, scalable solvents, and reaction conditions to maximize yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions including:
Oxidation: : This reaction can modify the functional groups, typically under controlled environments using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions involving reagents such as lithium aluminum hydride can target specific sites on the molecule to alter its functionality.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, utilizing reagents like halides or alkylating agents.
Reagents and Conditions: Typical reagents include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution agents: Alkyl halides, aryl halides.
Major Products: Depending on the reaction type, major products vary but often include modified derivatives with altered pharmacological or chemical properties, enhancing the compound's applicability in various fields.
Scientific Research Applications
In Chemistry: Used as a building block for the synthesis of more complex molecules, providing insight into reaction mechanisms and pathways.
In Biology: Investigated for its potential interactions with biological molecules, aiding in the study of biochemical pathways and processes.
In Medicine: Explored for its potential as a therapeutic agent, particularly in treating conditions like inflammation or microbial infections due to its unique bioactivity.
In Industry: Utilized in the development of new materials, including polymers and coatings, due to its robust chemical structure and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and other proteins.
Pathways Involved: : The compound may inhibit or activate certain pathways, leading to changes in cellular processes. For instance, it might interfere with signal transduction pathways or metabolic routes critical for disease progression or cellular function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence, focusing on substituents, physical properties, and spectral data.
Key Observations:
Substituent Effects :
- The 4-methoxyphenyl group (common in 7e, 7h, and 7q) enhances solubility and metabolic stability compared to electron-withdrawing groups like nitro (7n, 7o) or trifluoromethyl (7f, 7i) .
- The pivaloyl group in the target compound may improve lipophilicity and membrane permeability relative to sulfonyl or thioether-linked analogs (e.g., 7a–x) .
Physical Properties :
- Melting points correlate with substituent polarity. Methoxy-containing compounds (e.g., 7e, 7h) exhibit lower melting points (123–134°C) than nitro (7n: 161–163°C) or trifluoromethyl derivatives (7q: 175–177°C), suggesting reduced crystallinity .
Spectral Trends :
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step processes, including tetrazole ring formation and piperazine functionalization. Key steps:
- Tetrazole Formation : React nitriles with azides under mild conditions (e.g., ZnBr₂ catalysis) .
- Piperazine Coupling : Use nucleophilic substitution to attach the tetrazole-methyl group to the piperazine ring .
- Ketone Introduction : Employ acyl chloride or coupling reagents (e.g., EDC/HOBt) to introduce the dimethylpropan-1-one group. Optimization strategies include adjusting reaction time (e.g., 12-24 hours for coupling steps) and solvent polarity (e.g., DMF for improved solubility) .
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- HPLC-PDA : Monitor purity (>95%) and detect by-products using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₃₂N₆O₂: 432.26) .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization assays .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?
- Case Study : If DFT-predicted ¹³C NMR shifts deviate from experimental data, re-evaluate solvent effects (e.g., DMSO vs. CDCl₃) or tautomeric equilibria in the tetrazole ring .
- Validation : Cross-check with 2D NMR (HSQC, HMBC) to confirm carbon-proton correlations .
Q. What strategies enhance solubility for in vivo pharmacokinetic studies?
- Prodrug Design : Introduce phosphate esters at the methoxyphenyl group for improved aqueous solubility .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles (particle size <200 nm via DLS) .
- Solubility Screening : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification .
Q. How to design SAR studies targeting the tetrazole-piperazine scaffold?
- Variable Groups : Modify the methoxyphenyl (e.g., replace with fluorophenyl) or dimethylpropanone (e.g., cyclopropanone) .
- Biological Testing : Compare IC₅₀ values across analogs to identify critical substituents .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with target binding .
Q. What HPLC/LC-MS parameters ensure accurate quantification in biological matrices?
- Column : C18 (2.6 µm particle size) for high resolution .
- Mobile Phase : 0.1% formic acid in water/acetonitrile (gradient: 5%→95% ACN in 10 min) .
- Detection : MRM transitions (e.g., m/z 432→314 for quantification; m/z 432→285 for confirmation) .
Q. How to address stereochemical challenges in derivatives with chiral centers?
- Chiral Chromatography : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Mo Kα radiation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
